molecular formula C10H11N3O2 B2855235 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole CAS No. 338410-74-5

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Cat. No.: B2855235
CAS No.: 338410-74-5
M. Wt: 205.217
InChI Key: OEKOACIXYOKHNS-UHFFFAOYSA-N
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Description

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C10H11N3O2. It is a derivative of benzimidazole, which is a fused bicyclic system consisting of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be synthesized through several methods. One common approach involves the nitration of 1,5,6-trimethylbenzimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration .

Another method involves the cyclization of o-phenylenediamine derivatives with nitro-substituted aldehydes under acidic conditions. This reaction leads to the formation of the benzimidazole ring system with the desired nitro group at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and anticancer agent .

Molecular Targets and Pathways

Comparison with Similar Compounds

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,5,6-trimethyl-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-8-9(11-5-12(8)3)10(7(6)2)13(14)15/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKOACIXYOKHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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